molecular formula C19H20F3N3O2S B2551517 N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 338423-77-1

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide

Numéro de catalogue B2551517
Numéro CAS: 338423-77-1
Poids moléculaire: 411.44
Clé InChI: FIANVDYHNDAMOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to a variety of biological effects, including inhibition of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase, as well as antidiabetic and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage through the reaction of a suitable amine with a benzenesulfonyl chloride. In the context of the provided papers, various synthetic strategies have been employed to create benzenesulfonamide derivatives with different substituents, which are crucial for the biological activity of these compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the creation of a thiazole ring and subsequent sulfonamide formation . Similarly, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides required the construction of a benzothiazole ring followed by sulfonamide linkage .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. These modifications can significantly influence the binding affinity and selectivity of the compounds towards their biological targets. For example, the introduction of fluorine atoms in the benzene ring, as seen in the 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, can enhance binding potency due to the strong electronegative nature of fluorine .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, which are often utilized to further modify the core structure and introduce additional pharmacophores. The reactivity of the sulfonamide nitrogen allows for the formation of additional bonds, leading to a wide array of possible derivatives. For instance, the synthesis of novel pyrazolyl benzenesulfonamides involved the reaction of a carbohydrazide with benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative substituents like fluorine can affect the lipophilicity and hydrogen bonding capacity of these compounds, which in turn can influence their pharmacokinetic properties and biological activity. For example, the introduction of a trifluoromethyl group can increase the metabolic stability of the compound . Additionally, the crystal structure and hydrogen bonding features of these compounds can provide insights into their solid-state properties and interactions in biological systems .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Studies

  • Sulfonamide Schiff Bases : New Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde showed significant enzyme inhibition activities. Alyar et al. (2019) reported that these compounds inhibit cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase enzymes, which were supported by molecular docking studies (Alyar et al., 2019).

Synthesis and Characterization of Novel Compounds

  • Celecoxib Derivatives : Küçükgüzel et al. (2013) synthesized novel celecoxib derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising results, with some displaying modest inhibition of HCV NS5B RdRp activity and significant anti-inflammatory and analgesic effects (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

  • Sulfonamide Derivatives as Antimicrobial Agents : Abbasi et al. (2016) synthesized a series of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their antibacterial, α-glucosidase inhibition, and hemolytic activities. The synthesized compounds showed moderate to high activity against both Gram-positive and Gram-negative bacterial strains, with some displaying good α-glucosidase inhibitory potency (Abbasi et al., 2016).

Antioxidant, Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Inhibitory Profile

  • Sulfonamides with 1,3,5-Triazine Motifs : Lolak et al. (2020) investigated a series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Propriétés

IUPAC Name

N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2S/c1-4-8-25-11-23-18-16(25)9-12(2)13(3)17(18)24-28(26,27)15-7-5-6-14(10-15)19(20,21)22/h5-7,9-11,24H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIANVDYHNDAMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.